1-[(4-Nitrophenyl)methyl]pyridin-1-ium
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Overview
Description
1-[(4-Nitrophenyl)methyl]pyridin-1-ium is a pyridinium salt characterized by the presence of a nitrophenyl group attached to the pyridinium ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The molecular structure of this compound consists of a pyridinium ion with a nitrophenylmethyl substituent, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Nitrophenyl)methyl]pyridin-1-ium can be synthesized through the reaction of pyridine with 4-nitrobenzyl bromide. The reaction typically occurs in the presence of a suitable solvent, such as acetonitrile or ethanol, and under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine attacks the carbon atom of the 4-nitrobenzyl bromide, resulting in the formation of the pyridinium salt.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Nitrophenyl)methyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminobenzylpyridinium compounds.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, where the nitrophenylmethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Nitrobenzene derivatives.
Reduction: Aminobenzylpyridinium compounds.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
1-[(4-Nitrophenyl)methyl]pyridin-1-ium has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyridinium ring can interact with nucleophilic sites on biomolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
1-[(4-Nitrophenyl)methyl]pyridin-1-ium can be compared with other pyridinium salts, such as:
1-[(2-Nitrophenyl)methyl]pyridin-1-ium: Similar structure but with the nitro group in the ortho position.
1-[(4-Methylphenyl)methyl]pyridin-1-ium: Similar structure but with a methyl group instead of a nitro group.
1-[(4-Chlorophenyl)methyl]pyridin-1-ium: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: The presence of the nitrophenyl group in this compound imparts unique electronic properties, making it a valuable compound for various chemical and biological applications. Its ability to undergo diverse chemical reactions and its potential biological activities distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyridin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N2O2/c15-14(16)12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h1-9H,10H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZWJOKNWNCQJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N2O2+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328830 |
Source
|
Record name | 1-[(4-nitrophenyl)methyl]pyridin-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24837-70-5 |
Source
|
Record name | 1-[(4-nitrophenyl)methyl]pyridin-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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